molecular formula C22H22N4O3S B2800601 N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251705-01-7

N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2800601
CAS No.: 1251705-01-7
M. Wt: 422.5
InChI Key: FQPRSPKKUVKIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has shown that they possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds, synthesized through the condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine, highlight the potential agricultural applications of this chemical class in controlling unwanted plant growth efficiently (Moran, 2003).

Antimalarial Potential

A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been explored for their potential as antimalarial agents. Through in silico studies, synthesis, and in vitro evaluation, certain compounds demonstrated good antimalarial activity against Plasmodium falciparum. This research indicates the potential for developing new antimalarial drugs from this compound class, addressing the ongoing need for effective treatments against malaria (Karpina et al., 2020).

Antifungal and Insecticidal Activities

The synthesis of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has led to compounds with promising antifungal and insecticidal activities. These derivatives have shown significant inhibition rates against various fungal strains and high mortality rates against certain insect pests, suggesting their potential in developing new antifungal agents and insecticides (Xu et al., 2017).

Anticancer Properties

Modifications of triazolopyridine sulfonamide compounds to include alkylurea moieties have resulted in derivatives with potent antiproliferative activities against various cancer cell lines, while significantly reducing toxicity. These findings highlight the potential of this compound class in cancer treatment, offering a basis for further investigation into their use as anticancer agents (Wang et al., 2015).

Antimicrobial Activity

Several triazolopyridine sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, showing significant activity against a range of bacterial and fungal pathogens. This research underscores the potential utility of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Suresh et al., 2016).

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-16-5-4-6-18(13-16)14-26(19-7-9-20(29-3)10-8-19)30(27,28)21-11-12-22-24-23-17(2)25(22)15-21/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPRSPKKUVKIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.